Gly-Arg-Gly-Asp-Thr-Pro

Tumor Invasion Metastasis Research Cell Adhesion Assays

Choose GRGDTP (Gly-Arg-Gly-Asp-Thr-Pro) for its exclusive ability to block collagen type I receptor binding—a functional advantage absent in RGDS and GRGDSP. This hexapeptide provides the active/inactive pair GRGDTP/GRGESP, enabling rigorous dissection of integrin-cytoskeletal coupling in skeletal muscle volume sensing (prevents 77% glycogen increase) and in vivo insulin sensitivity studies (P≤0.05). Researchers investigating metastatic invasion through collagen-rich microenvironments get superior blockade of fibronectin, vitronectin, and collagen I adhesion pathways. Supplied as lyophilized powder with ≥95% HPLC purity, shipped on blue ice for research use only.

Molecular Formula C23H39N9O10
Molecular Weight 601.6 g/mol
Cat. No. B1336285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-Arg-Gly-Asp-Thr-Pro
Synonymsfibronectin attachment peptide
Gly-Arg-Gly-Asp-Thr-Pro
glycyl-arginyl-glycyl-aspartyl-threonyl-proline
GRGDTP
Molecular FormulaC23H39N9O10
Molecular Weight601.6 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O
InChIInChI=1S/C23H39N9O10/c1-11(33)18(21(40)32-7-3-5-14(32)22(41)42)31-20(39)13(8-17(36)37)30-16(35)10-28-19(38)12(29-15(34)9-24)4-2-6-27-23(25)26/h11-14,18,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,25,26,27)/t11-,12+,13+,14+,18+/m1/s1
InChIKeyUMZVBZDHGKJFGQ-LLLAAFKUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GRGDTP Peptide: Technical Specifications and Core Integrin-Binding Profile for Research Procurement


The synthetic hexapeptide Gly-Arg-Gly-Asp-Thr-Pro (GRGDTP, CAS 108682-58-2) contains the Arg-Gly-Asp (RGD) recognition motif, a well-established ligand for integrin receptors [1]. With a molecular formula of C23H39N9O10 and molecular weight of 601.6 g/mol, GRGDTP is supplied as a lyophilized powder with HPLC purity typically ≥95% [2]. The peptide binds specifically to α5β1 integrin and recognizes collagen type I receptors, distinguishing it from RGD peptides with narrower target profiles [3]. Unlike shorter RGD sequences such as RGDS, the extended GRGDTP hexapeptide demonstrates functional selectivity for collagen-mediated adhesion pathways while retaining activity against fibronectin and vitronectin receptor interactions [4].

GRGDTP Procurement: Why Generic RGD Peptide Substitution Compromises Experimental Reproducibility


Despite the common presence of the RGD tripeptide core across numerous synthetic adhesion peptides, direct substitution of GRGDTP with alternative RGD-containing sequences (e.g., RGDS, GRGDSP, or cyclic RGD variants) is not scientifically valid without independent validation. GRGDTP exhibits a unique target engagement profile, demonstrating functional inhibition of collagen type I receptor binding that is absent in shorter RGD peptides [1]. Critically, GRGDTP's activity is sequence-specific; the single amino acid substitution variant GRGESP (Glu replacing Asp) abolishes all inhibitory function, confirming that the precise hexapeptide sequence, not merely the RGD motif, determines biological activity [2]. Furthermore, GRGDTP demonstrates superior inhibitory potency in tumor cell invasion assays compared to RGD peptides lacking collagen-binding capacity [3]. Experimental designs employing generic RGD peptides will fail to recapitulate GRGDTP's documented effects on collagen-mediated adhesion, glucose metabolism, and mechanotransduction pathways, introducing uncontrolled variables that compromise data reproducibility and cross-study comparability [4].

GRGDTP Quantitative Differentiation Evidence: Comparative Performance Against RGD Analogs


Superior Tumor Cell Invasion Inhibition Versus Single-Target RGD Peptides

In a direct comparative study using human melanoma and glioblastoma cell lines, GRGDTP demonstrated greater inhibitory activity against basement membrane invasion than RGD peptides targeting only fibronectin and vitronectin. The hexapeptide GRGDTP inhibits cell attachment to type I collagen, fibronectin, and vitronectin simultaneously, whereas comparator RGD peptides lack collagen-binding inhibitory activity [1]. This broader target spectrum correlates with enhanced functional inhibition of tumor cell invasion through human amniotic basement membrane, an effect that is dose-dependent and sequence-specific (control peptides lacking RGD showed essentially no inhibition) [1].

Tumor Invasion Metastasis Research Cell Adhesion Assays

Collagen Type I Receptor Binding Specificity Confirmed by Loss-of-Function Control

GRGDTP specifically inhibits the binding of collagen type I receptor-containing liposomes to type I collagen. In contrast, the variant peptide Gly-Arg-Gly-Glu-Ser-Pro (GRGESP), in which the critical aspartic acid residue is substituted with glutamic acid, completely fails to inhibit this binding interaction [1]. This direct comparator experiment demonstrates that the precise hexapeptide sequence of GRGDTP is required for functional collagen receptor engagement, and that conservative substitution (Asp→Glu) abolishes activity [1].

Collagen Receptor Integrin Binding Cell Adhesion

Prevention of Osmotically-Induced Glycogen Synthesis Modulation in Skeletal Muscle

GRGDTP prevents both osmotically-induced increases and decreases in glycogen synthesis in primary rat skeletal muscle cultures, whereas the inactive analog GRGESP has no effect. Specifically, hyperosmotic exposure induced a 77% increase and hypo-osmotic exposure induced a 34% decrease in glycogen synthesis (measured by d-[14C]-glucose incorporation). Treatment with GRGDTP completely prevented both the increase and the decrease in glycogen synthesis, while GRGESP did not alter the osmotic responses [1]. Importantly, GRGDTP did not affect glucose transport, indicating that its action is specific to integrin-mediated modulation of glycogen synthesis pathways rather than substrate availability [1].

Skeletal Muscle Metabolism Glycogen Synthesis Integrin Mechanotransduction

In Vivo Metabolic Effects: Improved Glucose Tolerance in Diet-Induced Obese Mice

Acute intraperitoneal administration of GRGDTP (40 μg) significantly improved glucose tolerance (P ≤ 0.05) and enhanced insulin sensitivity (P ≤ 0.05) in C57BL/6 mice with diet-induced obesity [1]. In C2C12 skeletal muscle cells, GRGDTP treatment prior to insulin stimulation increased insulin-stimulated glucose uptake (P ≤ 0.01) and enhanced phosphorylation of FAK, IRS1, and AKT (P ≤ 0.05) [1]. These in vivo and in vitro effects are attributed specifically to GRGDTP's binding to α5β1 integrin, an integrin subtype not equivalently engaged by all RGD peptides [2]. No comparator peptide data are reported in this study; evidence is based on GRGDTP's demonstrated efficacy relative to vehicle controls.

Insulin Resistance Glucose Metabolism Metabolic Disease

Validated Negative Control Peptide for Rigorous Integrin Signaling Studies

Across multiple independent studies spanning collagen receptor binding, tumor invasion, glycogen metabolism, and oocyte adhesion, the peptide GRGESP (Gly-Arg-Gly-Glu-Ser-Pro) consistently fails to produce the biological effects observed with GRGDTP. In collagen type I receptor binding assays, GRGESP did not inhibit liposome binding to type I collagen [1]. In osmotically-induced glycogen synthesis modulation, GRGESP had no effect on preventing changes in glycogen synthesis [2]. In oocyte adhesion studies, rosetting was competitively inhibited by GRGDTP but not by RGES (Arg-Gly-Glu-Ser) [3]. This extensive negative control validation across diverse assay systems establishes GRGDTP/GRGESP as a rigorously characterized active/inactive peptide pair for experimental design.

Experimental Controls Integrin Signaling Cell Adhesion Assays

Expanded ECM Target Range: Collagen Type I, Fibronectin, and Vitronectin Binding

Unlike shorter RGD peptides such as RGDS (Arg-Gly-Asp-Ser) which inhibit fibronectin and vitronectin attachment, GRGDTP uniquely inhibits cell attachment to type I collagen in addition to fibronectin and vitronectin [1]. In a comparative study of hepatocellular carcinoma cell adhesion, adhesion to fibronectin and type IV collagen was RGDS- or GRGDTP-dependent, with both peptides reducing adhesion strengths by up to 55% in a concentration-dependent manner [2]. The expanded ECM target range of GRGDTP distinguishes it from RGDS, which lacks collagen-binding inhibitory activity [1]. This broader ECM engagement profile is attributed to the specific hexapeptide sequence beyond the core RGD motif.

Extracellular Matrix Integrin Ligand Specificity Cell-ECM Interactions

GRGDTP Application Scenarios: Research and Industrial Use Cases Based on Quantitative Evidence


Tumor Invasion and Metastasis Modeling Requiring Multi-ECM Disruption

Based on direct comparative evidence showing GRGDTP's superior inhibition of tumor cell invasion through basement membrane compared to single-target RGD peptides [1], researchers studying metastatic processes, particularly those involving collagen-rich microenvironments, should prioritize GRGDTP over RGDS or GRGDSP. The peptide's ability to simultaneously disrupt adhesion to type I collagen, fibronectin, and vitronectin provides more complete blockade of integrin-mediated invasion pathways [1]. This scenario includes in vitro transwell invasion assays, 3D tumor spheroid models, and ex vivo tissue invasion studies using melanoma, glioblastoma, or hepatocellular carcinoma cell lines [2].

Skeletal Muscle Integrin Mechanotransduction and Metabolic Studies

GRGDTP is specifically validated for investigating integrin-cytoskeletal coupling in skeletal muscle cell volume sensing and glycogen metabolism. Evidence demonstrates that GRGDTP prevents both osmotically-induced increases (77%) and decreases (34%) in glycogen synthesis, while the control peptide GRGESP has no effect [1]. This validated active/inactive peptide pair enables rigorous dissection of integrin-mediated signaling pathways in primary skeletal muscle cultures [1]. Applications include studies of exercise-induced muscle adaptation, insulin sensitivity in skeletal muscle, and cell volume regulation mechanisms relevant to metabolic disease research [2].

Collagen Receptor Identification and Characterization Studies

The demonstration that GRGDTP specifically elutes collagen-binding polypeptides from type I collagen affinity columns, and that GRGDTP (but not GRGESP) inhibits collagen-receptor liposome binding, establishes this peptide as a validated tool for collagen receptor isolation and characterization [1]. Researchers identifying novel collagen-binding integrins or characterizing collagen receptor complexes in osteosarcoma, fibroblast, or other cell types can employ GRGDTP as a specific elution agent and competitive inhibitor [1]. This application is particularly relevant for laboratories investigating bone biology, fibrosis, or collagen matrix remodeling.

In Vivo Metabolic Studies of Insulin Sensitivity and Glucose Homeostasis

GRGDTP has demonstrated statistically significant in vivo efficacy in improving glucose tolerance (P ≤ 0.05) and insulin sensitivity (P ≤ 0.05) in diet-induced obese C57BL/6 mice [1]. In C2C12 skeletal muscle cells, GRGDTP enhances insulin-stimulated glucose uptake (P ≤ 0.01) and insulin signaling pathway activation (P ≤ 0.05) [1]. These findings position GRGDTP as a preferred research tool for in vivo pharmacological studies investigating α5β1 integrin-mediated regulation of glucose metabolism and insulin resistance [2]. The peptide's documented in vivo activity distinguishes it from many RGD peptides lacking whole-animal validation data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gly-Arg-Gly-Asp-Thr-Pro

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.